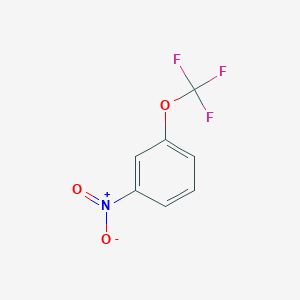

1-Nitro-3-(trifluoromethoxy)benzene

Beschreibung

The exact mass of the compound 1-Nitro-3-(trifluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Nitro-3-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nitro-3-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWJNDOQIAARBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380460 | |

| Record name | 3-(trifluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2995-45-1 | |

| Record name | 3-(trifluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-3-(trifluoromethoxy)benzene is a substituted aromatic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique molecular architecture, featuring both a strongly electron-withdrawing nitro group (-NO₂) and a lipophilic trifluoromethoxy group (-OCF₃), imparts a distinct set of physicochemical properties that are highly advantageous for the synthesis of novel molecules.[1][2] The trifluoromethoxy group, in particular, is often considered a "super-halogen" due to its potent electron-withdrawing nature and high lipophilicity. This functional group can enhance a molecule's ability to permeate biological membranes and improve its metabolic stability, making it a valuable substituent in drug design.[3] This guide provides a comprehensive overview of the key physicochemical properties of 1-Nitro-3-(trifluoromethoxy)benzene, detailed experimental protocols for their determination, and an exploration of its chemical behavior.

Core Physicochemical Properties

The fundamental physicochemical properties of 1-Nitro-3-(trifluoromethoxy)benzene are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, guiding its application in synthesis, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO₃ | [1][4][5] |

| Molecular Weight | 207.11 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][4][6] |

| Boiling Point | 207-208 °C (at atmospheric pressure); 96 °C (at 20 mmHg) | [1][4][7] |

| Density | 1.445 g/cm³ | [4] |

| Refractive Index (n20/D) | 1.466 | [1][4][7] |

| Flash Point | 94 °C | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [4] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following section outlines detailed, step-by-step methodologies for measuring the key properties of 1-Nitro-3-(trifluoromethoxy)benzene.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.[9]

Methodology:

-

Preparation: A small amount of 1-Nitro-3-(trifluoromethoxy)benzene is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the liquid.[4]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or an aluminum block) to ensure uniform heating.[4][6]

-

Heating: The heating bath is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.[9]

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4][9] The temperature at which this vigorous bubbling begins is recorded.

-

Confirmation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is also recorded. The average of these two temperatures provides an accurate boiling point.

Density Measurement (Gravimetric Method)

Density is a fundamental physical property defined as the mass of a substance per unit volume.[3] The gravimetric method, utilizing a pycnometer or a graduated cylinder and a balance, is a straightforward approach for liquid density determination.[1][10]

Methodology:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

Volume Measurement: A known volume of 1-Nitro-3-(trifluoromethoxy)benzene is carefully transferred into the graduated cylinder. For higher precision, a pycnometer of a known volume is filled with the liquid.

-

Mass of Filled Container: The mass of the container with the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[1]

Refractive Index Measurement (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[11] It is a characteristic property that can be used for identification and purity assessment.[12]

Methodology:

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.

-

Sample Application: A few drops of 1-Nitro-3-(trifluoromethoxy)benzene are placed on the clean, dry prism of the refractometer.[13]

-

Measurement: The prism is closed, and the light source is adjusted to illuminate the sample. The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[13]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[11][12]

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[14]

Methodology:

-

Qualitative Assessment in Water: To a test tube containing a small amount (e.g., 0.1 mL) of 1-Nitro-3-(trifluoromethoxy)benzene, add approximately 3 mL of deionized water. The tube is then agitated and observed for the formation of a single phase or the presence of two distinct layers. The insolubility in water is expected due to the nonpolar nature of the benzene ring and the trifluoromethoxy group.[4]

-

Qualitative Assessment in Organic Solvents: The same procedure is repeated with various common organic solvents of differing polarities (e.g., ethanol, diethyl ether, dichloromethane, hexane). The miscibility of 1-Nitro-3-(trifluoromethoxy)benzene in these solvents is observed and recorded.

Structural Elucidation and Spectral Analysis

The molecular structure of 1-Nitro-3-(trifluoromethoxy)benzene is confirmed through various spectroscopic techniques. The interplay of the nitro and trifluoromethoxy groups significantly influences the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm).[15][16] The electron-withdrawing nature of both the nitro and trifluoromethoxy groups will cause the aromatic protons to be deshielded and thus appear downfield. The splitting pattern of these signals will provide information about the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the range of δ 120-150 ppm.[15][16] The carbon attached to the trifluoromethoxy group and the carbon attached to the nitro group will have distinct chemical shifts due to the electronic effects of these substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

-

N-O Stretching: The nitro group will exhibit two strong characteristic absorption bands corresponding to asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[17][18]

-

C-O-C Stretching: The trifluoromethoxy group will show strong C-O-C stretching vibrations.

-

C-F Stretching: Strong absorptions corresponding to the C-F bonds will also be present.

-

Aromatic C-H Stretching: Absorptions for the aromatic C-H stretching will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 1-Nitro-3-(trifluoromethoxy)benzene (207.11 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern will be influenced by the presence of the nitro and trifluoromethoxy groups. Common fragments may include the loss of the nitro group ([M-NO₂]⁺) and fragmentation of the trifluoromethoxy group. The presence of a benzene ring often leads to a characteristic phenyl cation fragment ([C₆H₅]⁺) at m/z 77.[19][20]

Chemical Reactivity and Synthetic Pathways

The reactivity of 1-Nitro-3-(trifluoromethoxy)benzene is dictated by the electronic properties of its substituents. Both the nitro and trifluoromethoxy groups are deactivating and meta-directing for electrophilic aromatic substitution reactions.[21]

Synthesis

The primary synthetic route to 1-Nitro-3-(trifluoromethoxy)benzene involves the nitration of trifluoromethoxybenzene.[21]

Illustrative Synthetic Workflow:

Caption: Synthesis of 1-Nitro-3-(trifluoromethoxy)benzene via nitration.

This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[21] The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield of the desired meta-isomer and minimize the formation of other isomers and dinitrated byproducts.[22]

Safety and Handling

1-Nitro-3-(trifluoromethoxy)benzene, like many nitroaromatic compounds, should be handled with care.[23]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Ventilation: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[24] It should be kept in a tightly sealed container.[25]

-

Incompatibilities: Avoid contact with strong oxidizing and reducing agents.

Conclusion

1-Nitro-3-(trifluoromethoxy)benzene possesses a unique combination of physicochemical properties that make it a valuable building block in modern chemical synthesis. Its electron-withdrawing substituents and enhanced lipophilicity offer significant advantages in the design of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Cas 2995-45-1,3-(Trifluoromethoxy)nitrobenzene - LookChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved January 11, 2026, from [Link]

-

1-Nitro-3-(Trifluoromethoxy)Benzene | Properties, Uses, Safety Data & Supplier China. (n.d.). Retrieved January 11, 2026, from [Link]

-

Video: Boiling Points - Procedure - JoVE. (2020, March 26). Retrieved January 11, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved January 11, 2026, from [Link]

-

Density Measurement: All You Need to Know | METTLER TOLEDO. (n.d.). Retrieved January 11, 2026, from [Link]

-

How To Calculate Refractive Index In Organic Chemistry? - YouTube. (2025, January 31). Retrieved January 11, 2026, from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved January 11, 2026, from [Link]

-

Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. (n.d.). Retrieved January 11, 2026, from [Link]

-

Supplementary Information File. (n.d.). Retrieved January 11, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 11, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 11, 2026, from [Link]

-

Density Determination of Solids and Liquids - EAG Laboratories. (n.d.). Retrieved January 11, 2026, from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology - ResearchGate. (2021, September 1). Retrieved January 11, 2026, from [Link]

-

EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. (n.d.). Retrieved January 11, 2026, from [Link]

-

2.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2025, January 22). Retrieved January 11, 2026, from [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved January 11, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 11, 2026, from [Link]

-

IR: nitro groups. (n.d.). Retrieved January 11, 2026, from [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved January 11, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 11, 2026, from [Link]

-

Evaluation of the refractive indices of pure organic dyes using binary mixture models - Docta Complutense. (2023, May 30). Retrieved January 11, 2026, from [Link]

-

10: Refractive Index - Chemistry LibreTexts. (2025, August 20). Retrieved January 11, 2026, from [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. (n.d.). Retrieved January 11, 2026, from [Link]

-

Functional groups obtained from different peaks in FTIR analysis - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1). Retrieved January 11, 2026, from [Link]

-

Benzene, 1-nitro-3-(trifluoromethyl)- - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds | Journal of the American Chemical Society. (n.d.). Retrieved January 11, 2026, from [Link]

-

1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Storage And Handling Of Industrial Nitrocellulose. (n.d.). Retrieved January 11, 2026, from [Link]

-

chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.). Retrieved January 11, 2026, from [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chemscene.com [chemscene.com]

- 6. scribd.com [scribd.com]

- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. mt.com [mt.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. davjalandhar.com [davjalandhar.com]

- 14. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 21. benchchem.com [benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cedrec.com [cedrec.com]

- 25. utsc.utoronto.ca [utsc.utoronto.ca]

"1-Nitro-3-(trifluoromethoxy)benzene CAS number 2995-45-1"

An In-depth Technical Guide to 1-Nitro-3-(trifluoromethoxy)benzene (CAS No. 2995-45-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-nitro-3-(trifluoromethoxy)benzene, a key fluorinated building block in modern organic synthesis. The trifluoromethoxy (-OCF₃) group imparts unique properties, including high lipophilicity, metabolic stability, and electron-withdrawing characteristics, making this compound a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document delves into its physicochemical properties, spectroscopic signature, primary synthetic routes with mechanistic considerations, reactivity profile, and critical safety protocols. The synthesis section provides a detailed, field-proven experimental protocol, while the applications section explores its utility as a strategic precursor in complex molecular design.

Physicochemical and Spectroscopic Profile

1-Nitro-3-(trifluoromethoxy)benzene is a light yellow to orange clear liquid under standard conditions.[1] The presence of both the strongly electron-withdrawing nitro (-NO₂) group and the trifluoromethoxy (-OCF₃) group dictates its chemical behavior and physical properties.

Physical and Chemical Properties

A summary of the key physicochemical data for 1-nitro-3-(trifluoromethoxy)benzene is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2995-45-1 | [1][2] |

| Molecular Formula | C₇H₄F₃NO₃ | [1][3] |

| Molecular Weight | 207.11 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Density | ~1.45 g/cm³ | [1][4] |

| Boiling Point | 207-208 °C (at 760 mmHg); 96 °C (at 20 mmHg) | [1][4] |

| Refractive Index | ~1.466 (at 20°C) | [1][4] |

| Solubility | Insoluble in water; Soluble in various organic solvents | [1][4] |

| InChI Key | QBWJNDOQIAARBT-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

The structural elucidation of 1-nitro-3-(trifluoromethoxy)benzene is routinely achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the substitution pattern on the benzene ring. The electron-withdrawing nature of the two substituents shifts the aromatic protons downfield in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon attached to the trifluoromethoxy group appears as a quartet due to coupling with the three fluorine atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the key functional groups. The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically in the 1500-1570 cm⁻¹ range and a symmetric stretch (νs) between 1300-1370 cm⁻¹.[4]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[2]

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons appear in the downfield region. |

| ¹³C NMR | C-1 (~149 ppm), C-3 (~150 ppm, q), Aromatic carbons show distinct signals based on substitution.[4] |

| ¹⁹F NMR | A characteristic singlet for the -OCF₃ group is observed. For the meta-isomer, a chemical shift of approximately -58.85 ppm (in CDCl₃/CH₃CN) has been reported.[5] |

| IR (cm⁻¹) | ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch), strong C-F stretches. |

| GC-MS | Molecular ion peak corresponding to a mass of 207.11 g/mol .[2] |

Synthesis and Mechanistic Considerations

The most common and direct method for synthesizing 1-nitro-3-(trifluoromethoxy)benzene is the electrophilic aromatic substitution of trifluoromethoxybenzene.

Mechanistic Rationale

The trifluoromethoxy (-OCF₃) group is a deactivating but meta-directing substituent. This is a crucial distinction from the methoxy (-OCH₃) group, which is strongly activating and ortho, para-directing. The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring through the sigma bond (inductive effect), deactivating it towards electrophilic attack. While the oxygen has lone pairs that can donate into the ring (resonance effect), this effect is significantly diminished by the fluorine atoms.

During electrophilic nitration, the stability of the carbocation intermediate (the arenium ion or sigma complex) determines the regioselectivity. When the electrophile (NO₂⁺) attacks the meta position, the positive charge in the resulting resonance structures is never placed on the carbon atom directly bonded to the electron-withdrawing -OCF₃ group. This results in a more stable intermediate compared to attack at the ortho or para positions, where one resonance structure would be highly destabilized.[4] Consequently, the meta-substituted product is the major isomer formed.[4]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-nitro-3-(trifluoromethoxy)benzene.

Detailed Experimental Protocol: Nitration of Trifluoromethoxybenzene

This protocol is a self-validating system designed for high yield and purity of the desired meta-isomer.

Materials & Reagents:

-

Trifluoromethoxybenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 50 mL of concentrated sulfuric acid. While maintaining the temperature below 10°C, add 25 mL of concentrated nitric acid dropwise with continuous stirring. This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile.

-

Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, add 100 mL of concentrated sulfuric acid and cool the flask to 0°C using an ice-salt bath.

-

Substrate Addition: Add 50 g of trifluoromethoxybenzene to the cooled sulfuric acid and stir until a homogenous solution is formed.

-

Nitration: Add the previously prepared nitrating mixture dropwise from the dropping funnel to the trifluoromethoxybenzene solution. Causality: The rate of addition is critical. A slow, controlled addition is necessary to maintain the reaction temperature between 0-10°C. This temperature control is crucial for minimizing the formation of dinitrated byproducts and maximizing selectivity for the meta-isomer.[4]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice. This quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-nitro-3-(trifluoromethoxy)benzene.

Chemical Reactivity and Applications

The dual functionality of 1-nitro-3-(trifluoromethoxy)benzene makes it a versatile intermediate. Its reactivity is dominated by the chemistry of the nitro group and the activated aromatic ring.

Reactivity Profile

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative, 3-(trifluoromethoxy)aniline. This transformation is fundamental, as the resulting amine is a common precursor for a vast array of pharmaceuticals and other fine chemicals. Standard reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., Fe/HCl).

-

Nucleophilic Aromatic Substitution (SNAAr): While the ring is generally deactivated to electrophilic substitution, the strong electron-withdrawing nature of the nitro and trifluoromethoxy groups can make the ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Key Applications

1-Nitro-3-(trifluoromethoxy)benzene is a crucial building block in several high-value sectors:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The -OCF₃ group is often incorporated into drug candidates to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins. The nitro group acts as a synthetic handle that is typically converted to an amine for further elaboration.

-

Agrochemicals: This compound is used in the formulation of modern herbicides and insecticides.[1] The trifluoromethoxy group can increase the efficacy and alter the environmental persistence of the active ingredients.

-

Material Science: It is valuable in creating advanced polymers and coatings with enhanced durability and resistance to chemical and thermal degradation.[1]

Application Logic Diagram

Caption: Strategic role of 1-nitro-3-(trifluoromethoxy)benzene as a precursor.

Safety and Handling

Comprehensive toxicological properties have not been fully investigated, but the compound is classified with several hazards.[6] Adherence to strict safety protocols is mandatory.

Hazard Identification

GHS classification indicates the following hazards[2]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[6]

The signal word is "Warning" .

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated fume hood to avoid breathing vapors or mist.[6][7]

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[6]

-

Eye Protection: Use chemical safety goggles or a face shield.[7]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.[6]

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Conclusion

1-Nitro-3-(trifluoromethoxy)benzene is a strategically important chemical intermediate whose value is derived from the unique electronic properties and metabolic stability conferred by the trifluoromethoxy group. A thorough understanding of its synthesis, particularly the regioselectivity of the nitration reaction, is key to its effective utilization. While its reactivity is primarily centered on the versatile nitro functional group, appropriate safety and handling measures are paramount due to its hazardous nature. This compound will likely continue to be a cornerstone in the development of new molecules in the pharmaceutical, agrochemical, and material science industries.

References

- Benchchem. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene.

- Chem-Impex. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene.

-

PubChem. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Capot Chemical. (2013). MSDS of 3-(Trifluoromethoxy)nitrobenzene.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene.

-

Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1-Nitro-3-(trifluoromethoxy)benzene.

- Matrix Fine Chemicals. (n.d.). 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE | CAS 2995-45-1 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. capotchem.com [capotchem.com]

- 7. tcichemicals.com [tcichemicals.com]

A-Z Guide to 1-Nitro-3-(trifluoromethoxy)benzene: Synthesis, Characterization, and Safety

Introduction: Significance of 1-Nitro-3-(trifluoromethoxy)benzene

1-Nitro-3-(trifluoromethoxy)benzene (CAS No. 2995-45-1) is a vital building block in organic synthesis.[1] Its molecular structure, featuring both a nitro (NO₂) group and a trifluoromethoxy (OCF₃) group on a benzene ring, makes it a versatile precursor for a wide range of complex molecules.[2] The trifluoromethoxy group, in particular, is of high interest in drug discovery as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules. This guide offers a comprehensive overview of its synthesis via electrophilic nitration and its subsequent characterization using modern spectroscopic techniques.

Part 1: Synthesis via Electrophilic Nitration

The most common and effective method for synthesizing 1-Nitro-3-(trifluoromethoxy)benzene is through the direct nitration of 3-(trifluoromethoxy)benzene.[3] This electrophilic aromatic substitution reaction utilizes the directing effects of the trifluoromethoxy group.

Principle and Rationale

The trifluoromethoxy group is a deactivating but meta-directing substituent. Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene. However, the deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion. Reaction temperature is a critical parameter that significantly influences the selectivity towards the desired meta-isomer.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-Nitro-3-(trifluoromethoxy)benzene.

Detailed Experimental Protocol

-

Preparation of Nitrating Mixture: In a dropping funnel, carefully add 30 mL of concentrated nitric acid (68%) to 40 mL of concentrated sulfuric acid (98%). Cool the mixture in an ice bath to 0-5 °C.

-

Reaction Setup: Charge a 250 mL three-necked flask, equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, with 50 g of 3-(trifluoromethoxy)benzene. Cool the flask in an ice-salt bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred 3-(trifluoromethoxy)benzene over a period of 1-2 hours. Causality Insight: A slow, controlled addition is crucial to manage the highly exothermic nature of the reaction and to prevent the formation of dinitrated byproducts.[4] The internal temperature must be maintained below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash successively with water (100 mL), 5% sodium bicarbonate solution (100 mL) to neutralize any residual acid, and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a light-yellow oil, is purified by vacuum distillation (Boiling Point: 96 °C at 20 mmHg) to yield pure 1-Nitro-3-(trifluoromethoxy)benzene.[2]

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized 1-Nitro-3-(trifluoromethoxy)benzene is paramount. A combination of spectroscopic methods provides a complete structural elucidation.[3]

Characterization Workflow Diagram

Caption: Workflow for the characterization of synthesized product.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise structure of the molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR is employed.[3]

| ¹H NMR Data | |||

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.30 | s (singlet) | - |

| H-2 | ~8.05 | d (doublet) | 8.2 |

| H-4 | ~7.85 | dd (doublet of doublets) | 8.2, 2.1 |

| H-5 | ~7.60 | t (triplet) | 8.2 |

| Note: Data is predictive and may vary based on solvent and instrument field strength.[3] |

| ¹³C and ¹⁹F NMR Data | |

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹³C (C-1) | ~149 |

| ¹³C (C-3) | ~150 |

| ¹³C (Aromatic) | ~112 - 131 |

| ¹³C (-OCF₃) | ~121 (quartet, J ≈ 259 Hz) |

| ¹⁹F (-OCF₃) | ~ -58.43 (singlet)[5] |

| Note: The ¹³C signal for the carbon attached to the OCF₃ group may appear as a quartet due to coupling with the fluorine atoms.[3] |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

| C-O-C Stretch | ~1250 - 1200 |

| C-F Stretch | ~1170 - 1100 |

| Aromatic C-H Stretch | ~3100 - 3000 |

Mass Spectrometry (MS): GC-MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula C₇H₄F₃NO₃.

| Parameter | Expected Value |

| Molecular Weight | 207.11 g/mol [6] |

| Molecular Ion Peak (M⁺) | m/z = 207 |

Part 3: Critical Safety Considerations

Working with nitrating agents requires strict adherence to safety protocols due to the highly corrosive, reactive, and toxic nature of the chemicals involved.[7][8]

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[9]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, posing a significant explosion hazard.[4]

-

Toxicity: Nitric acid fumes and nitrogen oxides (NOx) gases produced during the reaction are toxic upon inhalation and can cause severe respiratory irritation.[7][9]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All procedures must be performed inside a certified chemical fume hood with adequate ventilation.[7] An emergency eyewash and safety shower must be readily accessible.[8][9]

-

Personal Protective Equipment:

Spill and Waste Management

-

Spill Response: In case of a spill, neutralize with an appropriate agent like sodium carbonate or a commercial acid neutralizer.[10] Absorb the neutralized spill with an inert material like sand or vermiculite.

-

Waste Disposal: Nitric acid waste must be segregated and should not be mixed with other waste streams, especially organic solvents, to prevent violent reactions.[10] Dispose of all chemical waste in accordance with federal, state, and local regulations.[9]

References

-

YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene. Retrieved from [Link]

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

-

University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]

Sources

- 1. 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE | CAS 2995-45-1 [matrix-fine-chemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. ehs.washington.edu [ehs.washington.edu]

- 9. ehs.com [ehs.com]

- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

A Technical Guide to the Spectroscopic Characterization of 1-Nitro-3-(trifluoromethoxy)benzene

Introduction

1-Nitro-3-(trifluoromethoxy)benzene is a key intermediate in the synthesis of a variety of specialty chemicals, agrochemicals, and pharmaceuticals.[1] Its chemical reactivity and biological activity are largely dictated by the electronic properties and relative positions of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups on the benzene ring. Accurate and unambiguous structural confirmation is therefore a critical prerequisite for its use in research and development.

This technical guide provides an in-depth analysis of the spectroscopic data of 1-nitro-3-(trifluoromethoxy)benzene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying scientific rationale for the observed spectral features and the experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

The structure of 1-nitro-3-(trifluoromethoxy)benzene, with the IUPAC name 1-nitro-3-(trifluoromethoxy)benzene and CAS Number 2995-45-1, dictates a specific substitution pattern on the aromatic ring that is well-resolved by modern spectroscopic techniques.[2][3] The electron-withdrawing nature of both the nitro and trifluoromethoxy groups significantly influences the electronic environment of the aromatic ring, which is a key theme in the interpretation of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed picture of the atomic framework.[2] For 1-nitro-3-(trifluoromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive characterization.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region of the ¹H NMR spectrum of 1-nitro-3-(trifluoromethoxy)benzene is particularly informative due to the influence of the two electron-withdrawing substituents.

Interpreting the ¹H NMR Spectrum:

The electron-withdrawing nitro and trifluoromethoxy groups deshield the aromatic protons, causing their signals to appear in the downfield region of the spectrum.[2] The substitution pattern gives rise to four distinct proton signals, each with a specific multiplicity due to spin-spin coupling with its neighbors.

¹H NMR Spectral Data Summary:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.30 | s | - |

| H-2 | 8.05 | d | 8.2 |

| H-4 | 7.85 | dd | 8.2, 2.1 |

| H-5 | 7.60 | t | 8.2 |

| Note: Data presented is based on typical values and may vary slightly depending on the solvent and spectrometer field strength.[4] |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, revealing the impact of the nitro and trifluoromethoxy substituents.

Interpreting the ¹³C NMR Spectrum:

The carbon atoms directly attached to the electron-withdrawing groups (C-1 and C-3) are significantly deshielded and appear at lower field. A key feature is the carbon of the trifluoromethoxy group (-OCF₃), which appears as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon attached to this group (C-3) may also show a smaller quartet coupling (²JCF).

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-3 | ~150 | q | J ≈ 2 |

| C-1 | ~149 | s | - |

| C-5 | ~131 | d | - |

| C-4 | ~125 | d | - |

| -OCF₃ | ~121 | q | J ≈ 259 |

| C-2 | ~118 | d | - |

| C-6 | ~112 | d | - |

| Note: These are predicted values.[4] Experimental verification is recommended. |

¹⁹F NMR Spectroscopy

Given the presence of the trifluoromethoxy group, ¹⁹F NMR is a crucial technique for confirming the identity of this compound. The three fluorine atoms of the -OCF₃ group are chemically equivalent and thus produce a single signal.

Interpreting the ¹⁹F NMR Spectrum:

The chemical shift of the -OCF₃ group is characteristic. Experimental data from a photocatalytic trifluoromethoxylation study shows the signal for the meta-isomer at approximately -58.85 ppm.[6]

¹⁹F NMR Spectral Data:

| Group | Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | -58.85 | s |

| Note: Spectrum recorded in a CDCl₃/CH₃CN mixture.[6] |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-nitro-3-(trifluoromethoxy)benzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger sample quantity (50-100 mg) and a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A common reference standard for ¹⁹F NMR is CFCl₃.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference signal.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by probing their vibrational frequencies. For 1-nitro-3-(trifluoromethoxy)benzene, IR spectroscopy is particularly useful for confirming the presence of the -NO₂ and -OCF₃ moieties.

Interpreting the IR Spectrum:

The IR spectrum will be dominated by strong absorptions corresponding to the stretching vibrations of the nitro and trifluoromethoxy groups.

-

Nitro Group (-NO₂): Aromatic nitro compounds exhibit two characteristic strong stretching vibrations: an asymmetric stretch (νas) typically in the 1570-1500 cm⁻¹ region and a symmetric stretch (νs) between 1370-1300 cm⁻¹.[4]

-

Trifluoromethoxy Group (-OCF₃): This group is characterized by very strong C-F stretching bands, typically found in the 1300-1100 cm⁻¹ region.[4]

-

Aromatic Ring: C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the ring itself typically appear in the 1600-1450 cm⁻¹ region.

A detailed vibrational analysis of the related para-isomer, 1-nitro-4-(trifluoromethoxy)benzene, shows C-H vibrations in the 3125-3082 cm⁻¹ range and C-C stretching at 1619, 1597, and 1458 cm⁻¹.[2] While the exact peak positions will differ slightly for the meta-isomer due to symmetry changes, these values provide excellent reference points.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3125 - 3080 | Medium |

| Nitro (-NO₂) | Asymmetric Stretch | 1570 - 1500 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1370 - 1300 | Strong |

| C-F (-OCF₃) | Stretch | 1300 - 1100 | Very Strong |

| C-O (-OCF₃) | Stretch | ~1050 | Strong |

Experimental Protocol for ATR-FTIR Data Acquisition

Objective: To obtain a high-quality infrared spectrum of 1-nitro-3-(trifluoromethoxy)benzene to identify its characteristic functional groups. Attenuated Total Reflectance (ATR) is a preferred method for liquid samples as it requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small drop of 1-nitro-3-(trifluoromethoxy)benzene directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Data Analysis: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and compare them to known functional group frequencies.

-

Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe after the analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

Interpreting the Mass Spectrum:

For 1-nitro-3-(trifluoromethoxy)benzene (Molar Mass: 207.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 207. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.

While a specific experimental spectrum for 1-nitro-3-(trifluoromethoxy)benzene is not detailed in the surveyed literature, the mass spectrum of the structurally similar compound 1-nitro-3-(trifluoromethyl)benzene (Molar Mass: 191.11 g/mol ) from the NIST WebBook provides a valuable model for the expected fragmentation pathways of the aromatic core.[6][7]

Expected Fragmentation Pathways:

-

Molecular Ion (M⁺): The primary peak should correspond to the intact molecule minus one electron. For our target, this would be at m/z 207 .

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (mass 46), leading to a fragment ion. [M - 46]⁺. For our target, this would be at m/z 161 .

-

Loss of O and NO: Sequential losses are also common. Loss of an oxygen atom from the nitro group gives [M - 16]⁺, and subsequent loss of NO gives [M - 46]⁺.

-

Loss of CF₃: Cleavage of the C-O bond can lead to the loss of a trifluoromethyl radical (mass 69), resulting in a [M - 69]⁺ ion. For our target, this would be at m/z 138 .

-

Formation of Phenyl Cation: The base peak in many simple aromatic compounds is the phenyl cation at m/z 77 , formed after the loss of all substituents.

Caption: Plausible MS Fragmentation Pathways.

Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of 1-nitro-3-(trifluoromethoxy)benzene, confirm its molecular weight, and analyze its fragmentation pattern. Gas Chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Use a split/splitless injector, typically operated at a high temperature (e.g., 250 °C) to ensure complete volatilization.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating nitroaromatic compounds.

-

Oven Program: A temperature gradient is used to elute the compound. For example, start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Scan Range: Set the mass scan range to cover the expected molecular ion and fragments (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to 1-nitro-3-(trifluoromethoxy)benzene in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with library data if available.

Conclusion

The comprehensive spectroscopic analysis of 1-nitro-3-(trifluoromethoxy)benzene through NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary perspective on the molecule's structure. The ¹H and ¹⁹F NMR data provide definitive evidence for the substitution pattern and the presence of the trifluoromethoxy group. IR spectroscopy confirms the key functional groups, while mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. The protocols and interpretive guidance provided herein are designed to equip researchers with the necessary tools to confidently characterize this important chemical intermediate.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Gemoets, H. P. L., et al. (2016). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 12, 2697–2704. Available at: [Link]

-

PubChem. (n.d.). 1-Nitro-3-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-NITRO-3-(TRIFLUOROMETHOXY)BENZENE. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Chicago, Chemistry Department. (n.d.). Protocols | NMR Facility. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-nitro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. benchchem.com [benchchem.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

- 7. Benzene, 1-nitro-3-(trifluoromethyl)- [webbook.nist.gov]

"solubility of 1-Nitro-3-(trifluoromethoxy)benzene in organic solvents"

An In-Depth Technical Guide to the Solubility of 1-Nitro-3-(trifluoromethoxy)benzene in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and process chemistry. 1-Nitro-3-(trifluoromethoxy)benzene is a valuable building block in organic synthesis, and understanding its behavior in various organic solvents is paramount for reaction optimization, purification, and formulation. This guide provides a comprehensive framework for approaching the solubility of this compound, combining theoretical prediction with robust experimental protocols. We delve into the physicochemical properties of 1-nitro-3-(trifluoromethoxy)benzene, explore predictive models such as Hansen Solubility Parameters (HSP) and COSMO-RS, and provide detailed methodologies for accurate experimental solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of solvent selection and solubility characterization for fluorinated aromatic compounds.

Physicochemical Profile of 1-Nitro-3-(trifluoromethoxy)benzene

Before assessing solubility, it is essential to understand the inherent physicochemical properties of the molecule. 1-Nitro-3-(trifluoromethoxy)benzene is a substituted aromatic compound with the molecular formula C₇H₄F₃NO₃.

| Property | Value | Source |

| Molecular Weight | 207.11 g/mol | |

| Appearance | Clear yellow liquid | |

| Boiling Point | 203 °C at 760 mmHg | |

| Density | 1.496 g/cm³ | |

| Refractive Index | 1.46 |

The presence of the electron-withdrawing nitro group (-NO₂) and the trifluoromethoxy group (-OCF₃) significantly influences the molecule's polarity and potential for intermolecular interactions. The trifluoromethoxy group, while containing electronegative fluorine atoms, is generally considered to be lipophilic. The nitro group is highly polar. This combination of a lipophilic group and a polar group on a benzene ring results in a molecule with a complex polarity profile, making a simple "like dissolves like" analysis insufficient for predicting its solubility in a wide range of organic solvents.

Theoretical Approaches to Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a powerful starting point for solvent screening and selection.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) model is a widely used method for predicting solubility based on the principle that "like dissolves like" in a more quantitative manner. It decomposes the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Accounts for van der Waals forces.

-

δP (Polar): Relates to dipole-dipole interactions.

-

δH (Hydrogen Bonding): Quantifies the energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra indicates a higher likelihood of dissolution.

Caption: Generalized workflow for solubility prediction using the COSMO-RS model.

Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The equilibrium shake-flask method is the gold standard for determining the solubility of a compound in a specific solvent.

Shake-Flask Method: Step-by-Step Protocol

This method measures the concentration of a solute in a saturated solution in equilibrium with an excess of the solid solute.

-

Preparation: Add an excess amount of 1-nitro-3-(trifluoromethoxy)benzene to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. A shaker bath or orbital shaker is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant. It is critical to avoid aspirating any solid particles. A syringe with a filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of 1-nitro-3-(trifluoromethoxy)benzene using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

An In-depth Technical Guide to 1-Nitro-3-(trifluoromethoxy)benzene: A Strategic Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety

In the landscape of modern medicinal and materials chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy for modulating molecular properties. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent. It acts as a "super-methoxy" group, offering a distinct electronic profile and enhanced metabolic stability compared to a traditional methoxy group. When appended to an aromatic scaffold, the -OCF₃ group significantly increases lipophilicity, which can improve crucial pharmacokinetic parameters such as cell membrane penetration and oral bioavailability in drug candidates.[1] Furthermore, its high resistance to metabolic degradation often leads to a longer in-vivo half-life for pharmaceuticals and increased persistence for agrochemicals.[1]

1-Nitro-3-(trifluoromethoxy)benzene (CAS No. 2995-45-1) is a pivotal building block that marries the advantageous properties of the trifluoromethoxy group with the versatile reactivity of a nitroarene.[2][3] The presence of the strongly electron-withdrawing nitro group not only dictates the regiochemistry of synthetic transformations but also serves as a synthetic handle for accessing a diverse array of other functional groups, most notably the corresponding aniline. This guide provides an in-depth examination of the synthesis, properties, and core reactivity of 1-nitro-3-(trifluoromethoxy)benzene, offering field-proven insights and detailed protocols for its application in complex organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and analytical characteristics is fundamental to its effective use. The properties of 1-nitro-3-(trifluoromethoxy)benzene are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2995-45-1 | [2][3][4] |

| Molecular Formula | C₇H₄F₃NO₃ | [2][3][4] |

| Molecular Weight | 207.11 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Boiling Point | 207-208 °C (at 760 mmHg) | [5][6] |

| Density | ~1.445 g/cm³ at 25 °C | [5][6] |

| Refractive Index | ~1.466 (n20/D) | [3][6] |

| Flash Point | 94 °C | [5][6] |

| Solubility | Insoluble in water; Soluble in common organic solvents (ethanol, ether) | [5][6] |

Spectroscopic Characterization: The structural identity of 1-nitro-3-(trifluoromethoxy)benzene is unequivocally confirmed through a combination of NMR, IR, and mass spectrometry.

-

¹H NMR: The aromatic region displays characteristic signals influenced by the strong electron-withdrawing nature of both the -NO₂ and -OCF₃ groups, resulting in downfield chemical shifts.[6]

-

¹³C NMR: The carbon attached to the -OCF₃ group typically appears as a quartet due to coupling with the three fluorine atoms.[6]

-

¹⁹F NMR: A sharp singlet is observed, characteristic of the -OCF₃ group. For the meta-isomer, this signal appears at approximately -58.43 ppm (in CDCl₃/CH₃CN).[7]

-

IR Spectroscopy: Key vibrational bands include strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group (~1530 and ~1350 cm⁻¹) and C-F stretching vibrations of the trifluoromethoxy group.

-

Mass Spectrometry: The molecular ion peak (M⁺) is readily observed, confirming the molecular weight.[4]

Synthesis of the Building Block

The primary and most direct route for the synthesis of 1-nitro-3-(trifluoromethoxy)benzene is the electrophilic aromatic substitution (EAS) on trifluoromethoxybenzene.[6]

Reaction Scheme: Nitration of Trifluoromethoxybenzene

Caption: Electrophilic nitration of trifluoromethoxybenzene.

Causality and Mechanistic Insight: The trifluoromethoxy group (-OCF₃) is a strongly deactivating and meta-directing substituent in electrophilic aromatic substitution.[6] Its strong inductive electron withdrawal, caused by the highly electronegative fluorine atoms, outweighs the potential for resonance donation from the oxygen lone pairs. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack by the nitronium ion (NO₂⁺), which is generated in situ from the mixture of nitric and sulfuric acids.[6] The reaction's efficiency and isomer selectivity are sensitive to conditions, particularly temperature.

Core Reactivity & Key Transformations

The true utility of 1-nitro-3-(trifluoromethoxy)benzene lies in its predictable reactivity, which allows for its conversion into a variety of valuable intermediates. The reduction of the nitro group is by far the most critical transformation.

Reduction of the Nitro Group: Gateway to 3-(Trifluoromethoxy)aniline

The conversion of the nitro group to an amine is the cornerstone application of this building block, yielding 3-(trifluoromethoxy)aniline (CAS No. 1535-73-5), a crucial precursor in pharmaceutical and agrochemical synthesis.[8] Several methods are available, with the choice depending on scale, cost, and functional group tolerance.

Caption: General experimental workflow for nitro group reduction.

Comparison of Reduction Methods:

| Method | Typical Reagents/Catalysts | Advantages | Disadvantages & Considerations |

| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂ | High efficiency, clean byproducts (H₂O), catalyst is easily removed by filtration.[6] | Cost of precious metal catalysts; requires specialized hydrogenation equipment; potential for catalyst poisoning. |

| Chemical Reduction (Metal/Acid) | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Low cost, widely applicable, robust.[9] | Generates stoichiometric amounts of metal waste, requiring careful disposal; strongly acidic conditions may not be suitable for sensitive substrates. |

| Electrochemical Reduction | Specific electrodes (e.g., CuSnPb) | Potentially greener, avoids bulk chemical reductants, highly scalable.[10] | Requires specialized electrochemical flow cells or batch reactors; optimization of current density and electrolyte is critical.[10] |

Detailed Protocol: Chemical Reduction using Iron and Hydrochloric Acid

This protocol is adapted from a general procedure for the reduction of a related nitro compound and represents a robust, industrially viable method.[9]

Expertise & Trustworthiness: This method is favored on a larger scale due to its cost-effectiveness and operational simplicity. Iron powder is an inexpensive and easy-to-handle reductant. The reaction is typically exothermic and requires careful temperature control during the initial addition phase. Monitoring by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material, preventing contamination of the final product.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add methanol (e.g., 4 mL per gram of nitroarene) followed by iron powder (e.g., ~1.7 equivalents).[9]

-

Addition: Heat the stirred suspension to 60-65 °C. Add 1-nitro-3-(trifluoromethoxy)benzene (1.0 eq) to the mixture.

-

Initiation: Slowly add concentrated hydrochloric acid (e.g., ~0.4 mL per gram of nitroarene) portion-wise, ensuring the internal temperature does not exceed a controlled limit (e.g., 70 °C).[9]

-

Reaction Monitoring: Stir the reaction vigorously at reflux (or ~65 °C) and monitor its completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system), typically for 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the iron sludge through a pad of celite, washing the filter cake thoroughly with methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. To the residue, add water and dichloromethane. Adjust the pH of the aqueous layer to 9-10 with a suitable base (e.g., 2M NaOH solution) to deprotonate the anilinium salt and liberate the free amine.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer again with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3-(trifluoromethoxy)aniline. The product can be further purified by vacuum distillation.

Nucleophilic Aromatic Substitution (SNAr)

While the reduction of the nitro group is most common, the strong electron-withdrawing character of both the nitro and trifluoromethoxy groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halide) is present at an ortho or para position.[11][12] In 1-nitro-3-(trifluoromethoxy)benzene itself, there is no leaving group, so this reaction is not directly applicable. However, if one were to start with a precursor like 2-chloro-1-nitro-5-(trifluoromethoxy)benzene, the nitro group would act as a powerful ortho/para director, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.[11][13] This principle is crucial when designing syntheses of more complex derivatives.

Safety and Handling

1-Nitro-3-(trifluoromethoxy)benzene requires careful handling in a laboratory setting.[2]

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation.[14][15] May cause respiratory irritation.[16]

-

Precautions: Handle in a well-ventilated area or fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as oxidizing agents and sources of heat or ignition.[2][5]

Conclusion

1-Nitro-3-(trifluoromethoxy)benzene is a high-value building block whose strategic importance is derived from the unique and beneficial properties of the trifluoromethoxy group. Its synthetic accessibility and, most critically, its straightforward conversion to 3-(trifluoromethoxy)aniline, make it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science.[3][8] The protocols and insights provided in this guide underscore the versatility and reliability of this reagent, enabling chemists to leverage its distinct characteristics to construct complex molecular architectures with enhanced properties.

References

-

LookChem. Cas 2995-1,3-(Trifluoromethoxy)nitrobenzene. Available at: [Link]

-

PubChem. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297. Available at: [Link]

-

Autechaux. Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Available at: [Link]

-

Capot Chemical. MSDS of 3-(Trifluoromethoxy)nitrobenzene. Available at: [Link]

-

Alchemist-chem. 1-Nitro-3-(Trifluoromethoxy)Benzene | Properties, Uses, Safety Data & Supplier China. Available at: [Link]

-

Beilstein Journals. Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development. Available at: [Link]

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 2995-45-1,3-(Trifluoromethoxy)nitrobenzene | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Nitro-3-(Trifluoromethoxy)Benzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 6. benchchem.com [benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. nbinno.com [nbinno.com]

- 9. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. capotchem.com [capotchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

The Strategic Application of 1-Nitro-3-(trifluoromethoxy)benzene in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Value Proposition of Fluorinated Scaffolds in Drug Discovery